N-Butylmaleimide
CAS No.: 26714-90-9
Cat. No.: VC1971854
Molecular Formula: C8H11NO2
Molecular Weight: 153.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 26714-90-9 |
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Molecular Formula | C8H11NO2 |
Molecular Weight | 153.18 g/mol |
IUPAC Name | 1-butylpyrrole-2,5-dione |
Standard InChI | InChI=1S/C8H11NO2/c1-2-3-6-9-7(10)4-5-8(9)11/h4-5H,2-3,6H2,1H3 |
Standard InChI Key | JNPCNDJVEUEFBO-UHFFFAOYSA-N |
SMILES | CCCCN1C(=O)C=CC1=O |
Canonical SMILES | CCCCN1C(=O)C=CC1=O |
Introduction
Chemical Identity and Structure
N-Butylmaleimide is a maleimide derivative with a butyl group attached to the nitrogen atom of the maleimide ring. It has the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol . The compound is also known by several synonyms including:
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1H-Pyrrole-2,5-dione, 1-butyl-
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Maleimide, N-butyl-
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1-Butyl-1H-pyrrole-2,5-dione
Its structure consists of a five-membered maleimide ring with a butyl chain attached to the nitrogen atom. The maleimide moiety contains two carbonyl groups in positions 2 and 5, with a double bond between carbons 3 and 4, making it highly reactive toward nucleophiles, particularly thiols.
Physical and Chemical Properties
N-Butylmaleimide exists as a solid at room temperature with well-defined physical characteristics. Its properties are summarized in the following table:
Chemically, N-Butylmaleimide exhibits behavior characteristic of maleimides. It functions as a Michael acceptor, making it highly reactive toward nucleophiles, particularly thiols. This property is central to its use in bioconjugation and protein modification applications .
Synthesis Methods
The synthesis of N-Butylmaleimide typically follows methodologies similar to those used for other N-substituted maleimides. Based on the synthetic routes described for similar compounds in the literature, the following methods can be applied:
Two-Step Synthesis from Maleic Anhydride
The most common synthesis route involves a two-step process:
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Formation of N-butylmaleamic acid: Reaction of maleic anhydride with n-butylamine in an appropriate solvent (typically THF) at room temperature.
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Cyclization to form maleimide: The resulting maleamic acid intermediate undergoes cyclodehydration using dehydrating agents .
This method is analogous to the synthesis of other N-substituted maleimides, as described in the literature for compounds such as N-(2-methylphenyl)maleimide, where maleic anhydride (44.0 mmol) is reacted with the corresponding amine (42.3 mmol) in THF (50 mL), followed by cyclization .
Alternative Synthesis Methods
Alternative methodologies may employ different cyclization conditions:
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Using zinc bromide and HMDS: The maleamic acid can be suspended in dry acetonitrile with zinc bromide and hexamethyldisilazane (HMDS) and heated at 90°C for cyclization.
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Using thionyl chloride: Similar to the preparation of N-tert-butylmaleimide, where thionyl chloride is added to the maleamic acid intermediate followed by heating .
Chemical Reactions and Reactivity
N-Butylmaleimide exhibits characteristic reactivity patterns associated with maleimide derivatives. Its primary reaction pathway involves Michael addition reactions with nucleophiles.
Reaction with Thiols
The most significant reaction of N-Butylmaleimide is with thiol groups, forming stable thioether bonds through Michael addition. This reaction proceeds rapidly under mild conditions (pH 6.5-7.5) and is virtually irreversible, making it valuable for protein modification and bioconjugation .
Polymerization Reactions
N-Butylmaleimide can participate in various polymerization reactions:
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Homopolymerization: Forms polymeric N-substituted maleimide structures with antioxidant properties .
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Copolymerization: Can be copolymerized with other monomers such as vinyl ethers. For example, one study described the preparation of "Maleimide n-butyl vinyl ether copolymer" using N-substituted maleimide monomers .
Diels-Alder Reactions
Like other maleimides, N-Butylmaleimide can serve as an efficient dienophile in Diels-Alder reactions, allowing for the synthesis of complex cyclic structures .
Applications
N-Butylmaleimide finds applications across multiple scientific and industrial domains, leveraging its unique reactivity and properties.
Polymer Chemistry
N-Butylmaleimide has significant applications in polymer chemistry:
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Antioxidant Polymers: N-substituted maleimide polymers, including those derived from N-butylmaleimide, have been developed as polymeric antioxidants. These materials are particularly valuable in settings where nonabsorbable food antioxidants are required .
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Copolymer Component: It serves as a monomer in the preparation of specialized copolymers. For instance, patent literature describes the preparation of "Maleimide n-butyl vinyl ether copolymer" using 1.62276 gm of maleimide monomer .
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Heat-Resistant Modifiers: Similar to N-tert-butylmaleimide, it can potentially be used to enhance the thermal properties of polymer materials .
Biochemical Applications
Based on the reactivity profile shared with other maleimides:
Synthesis Intermediates
N-Butylmaleimide can serve as an intermediate in the synthesis of more complex structures, particularly through its participation in Diels-Alder reactions and Michael additions .
Comparison with Related Maleimides
N-Butylmaleimide belongs to a family of N-substituted maleimides, each with distinct properties based on their structural differences.
Structural Comparison
The following table compares key structural aspects of N-Butylmaleimide with related compounds:
Recent Research and Developments
Research involving N-Butylmaleimide specifically is limited in the available literature, but related compounds in the maleimide family continue to be actively studied:
Polymer Science Applications
Recent developments have focused on incorporating maleimide derivatives like N-butylmaleimide into copolymers to enhance properties such as heat resistance, chemical resistance, and mechanical strength .
Bioconjugation Chemistry
Advanced applications in protein modification and bioconjugation continue to evolve, with maleimides serving as key reactive groups for site-specific modification of biomolecules .
Antimicrobial Activities
Research has investigated the antimicrobial properties of various N-substituted maleimides, suggesting potential applications in antimicrobial development. For instance, studies have shown that some maleimide derivatives exhibit notable antibacterial and antifungal activity .
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